molecular formula C14H16N2O3S2 B2676368 Ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate CAS No. 689772-27-8

Ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

Cat. No. B2676368
CAS RN: 689772-27-8
M. Wt: 324.41
InChI Key: IYMWOPUOALDTAC-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. It also contains an ethyl ester functional group, an amino group, and a sulfanylidene group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, an ethyl ester group, an amino group, and a sulfanylidene group . The exact structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions at the sulfur or nitrogen atoms . The exact reactions that this compound would undergo would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethyl ester group would likely make it more hydrophobic than if it had a carboxylic acid group .

Scientific Research Applications

Synthesis and Chemical Transformations

Researchers have developed methods for intramolecular cyclization and alkylation reactions involving thiazole derivatives, leading to the creation of compounds with potential biological activities. For instance, the reaction of certain thiazole carboxylic acid ethyl esters with bases has been shown to produce compounds through intramolecular cyclization, which are then alkylated to form derivatives with different functional groups (Remizov et al., 2019). Similarly, transformations involving dimethyl acetone-1,3-dicarboxylate lead to the synthesis of thiazole carboxylates with potential for further chemical modifications (Žugelj et al., 2009).

Pharmacological Applications

Certain thiazole derivatives synthesized from ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate have shown promise in pharmacological research. These compounds have been explored for their antimicrobial and antioxidant properties. For example, new thiazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and fungal isolates, demonstrating potential as novel antimicrobial agents (Wardkhan et al., 2008).

Antimicrobial and Antioxidant Studies

Compounds derived from this compound have been synthesized and assessed for their antimicrobial and antioxidant activities. Some synthesized compounds have shown excellent antibacterial and antifungal properties, as well as significant antioxidant potential, indicating their usefulness in developing new pharmaceuticals (Raghavendra et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many thiazole derivatives have biological activity and are used as pharmaceuticals .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals, agrochemicals, or materials science . Further studies could also investigate its synthesis, reactions, and physical and chemical properties in more detail.

properties

IUPAC Name

ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-3-18-10-8-6-5-7-9(10)16-12(15)11(21-14(16)20)13(17)19-4-2/h5-8H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMWOPUOALDTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(SC2=S)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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